molecular formula C13H19BO4 B1463660 (3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid CAS No. 1072946-57-6

(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid

Cat. No. B1463660
CAS RN: 1072946-57-6
M. Wt: 250.1 g/mol
InChI Key: VKBIWJNTRMUYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid” is a boronic acid derivative . It is also known as EPB or EOPB. Its molecular formula is C13H19BO4 and it has a molecular weight of 250.1 .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenylboronic acid group attached to a 5-ethoxy-5-oxopentyl group . The exact structure can be found in the referenced material .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 413.3±55.0 °C and its density is predicted to be 1.11±0.1 g/cm3 . It has a pKa value of 8.59±0.10 (Predicted) . The compound should be stored at 2-8°C .

Scientific Research Applications

Specific Reduction of Fructose in Food Matrices

Boronic acids, due to their ability to form esters with diol structures, have been investigated for the specific reduction of fructose in food matrices such as fruit juice. The study confirms the known affinity decrease of boronic acid in the order of sorbitol, fructose, galactose, and glucose, demonstrating the potential of boronic acids for sugar reduction in natural food products without interacting with disaccharides like sucrose and maltose or fruit acids like malic acid, citric acid, and tartaric acid (Pietsch & Richter, 2016).

Chemical Synthesis and Catalysis

Boronic acids are pivotal in the synthesis of complex molecules, including cationic rhodium complexes with new tetraarylpentaborates, showcasing their role in organic synthesis and catalysis (Nishihara, Nara, & Osakada, 2002). This highlights the versatility of boronic acids in facilitating novel reactions and producing new chemical entities with potential applications in materials science and pharmaceuticals.

Optical Modulation and Sensing

Boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes demonstrate the capacity for optical modulation in response to saccharide binding, revealing a clear link between molecular structure and optical properties. This research opens avenues for the development of sensors and diagnostic tools based on the photoluminescence quantum yield changes induced by boronic acid interactions with saccharides (Mu et al., 2012).

Fluorescence Quenching and Photophysical Properties

The study of boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) in various solvents has contributed to understanding their fluorescence quenching behavior and photophysical properties. These insights are crucial for designing fluorescent probes and sensors for biological and chemical analyses (Geethanjali et al., 2015).

Bioanalysis and Metabolite Profiling

In the context of drug development, boronic acid-based molecules have been characterized for their pKa, and bioanalytical methods have been developed for their analysis. This includes the identification of metabolites using techniques like quadrupole-time of flight-mass spectrometry, underscoring the importance of boronic acids in the pharmacokinetic profiling of new therapeutic agents (Zagade et al., 2020).

properties

IUPAC Name

[3-(5-ethoxy-5-oxopentyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO4/c1-2-18-13(15)9-4-3-6-11-7-5-8-12(10-11)14(16)17/h5,7-8,10,16-17H,2-4,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBIWJNTRMUYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CCCCC(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674601
Record name [3-(5-Ethoxy-5-oxopentyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072946-57-6
Record name 1-Ethyl 3-boronobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(5-Ethoxy-5-oxopentyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid
Reactant of Route 2
(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-(5-Ethoxy-5-oxopentyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.